1-(4-Chlorobenzoyl)pyrrolidine-2-carboxylic acid
Overview
Description
1-(4-Chlorobenzoyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H12ClNO3 and its molecular weight is 253.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Redox-Annulations of Cyclic Amines : Pyrrolidine, a cyclic amine structurally related to "1-(4-Chlorobenzoyl)pyrrolidine-2-carboxylic acid", undergoes redox-annulations with α,β-unsaturated aldehydes and ketones. This process leads to the generation of ring-fused pyrrolines, which can be oxidized to pyrroles or reduced back to pyrrolidines (Kang et al., 2015).
Synthesis in Beta-Peptide Oligomers : Beta-peptides containing 2,2-disubstituted pyrrolidine-4-carboxylic acid residues, structurally related to "this compound", show distinct conformational preferences. These peptides have potential biomedical applications due to their low intrinsic polarity, which may enhance bioavailability (Huck & Gellman, 2005).
Co-Crystal Structure in Non-Centrosymmetric Crystallization : Benzoic acid–pyrrolidin-1-ium-2-carboxylate, related to "this compound", showcases the application of non-centrosymmetric co-crystallization. It forms chains of l-proline zwitterions capped by benzoic acid molecules, exhibiting a unique hydrogen-bonded network (Chesna et al., 2017).
Reactive Extraction in Biochemical Industries : Pyridine-3-carboxylic acid, a compound related to the target chemical, is important in food, pharmaceutical, and biochemical industries. Its extraction can be enhanced through various methods, indicating the significance of optimizing production processes for related carboxylic acids (Kumar & Babu, 2009).
Influenza Neuraminidase Inhibitors : Discovery and development of potent inhibitors of influenza neuraminidase using structurally related pyrrolidine carboxylic acids demonstrate significant medicinal chemistry applications. These compounds can potentially inhibit viral propagation (Wang et al., 2001).
properties
IUPAC Name |
1-(4-chlorobenzoyl)pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c13-9-5-3-8(4-6-9)11(15)14-7-1-2-10(14)12(16)17/h3-6,10H,1-2,7H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJWQQXPQMTJHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62522-91-2 | |
Record name | NSC356241 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356241 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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